molecular formula C7H5ClN2 B043538 4-Chlorophenylcyanamide CAS No. 13463-94-0

4-Chlorophenylcyanamide

Cat. No. B043538
CAS RN: 13463-94-0
M. Wt: 152.58 g/mol
InChI Key: GKFFFNUVYUGXEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-chlorophenyl isocyanate, can be achieved through the reaction of triphosgene and p-chloroaniline, with the optimal reaction conditions involving 1,2-dichloroethane as the solvent and a reaction temperature of 75~82°C for 4.5 hours, yielding up to 81% of the product (Li Yan-wei, 2005).

Molecular Structure Analysis

For compounds akin to 4-chlorophenylcyanamide, molecular structure characterization can be conducted using IR and 1HNMR techniques, providing detailed insights into the compound's structure and chemical behavior (Z. Ming-gen, 2008).

Chemical Reactions and Properties

Chemical reactions involving cyanamide derivatives include cyclization processes to form various biologically active compounds, showcasing their reactivity and potential applications in synthesizing pharmaceutical agents (V. Baranovskyi et al., 2018).

Physical Properties Analysis

The physical properties of related cyanamide compounds have been thoroughly investigated through techniques like FT-IR, NMR, UV–vis, and X-Ray single crystal determination. These studies provide essential data on the compound's stability, molecular geometry, and vibrational frequencies, which are critical for understanding its behavior in various conditions (M. Durgun et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-chlorophenylcyanamide derivatives can be elucidated through advanced spectroscopic and computational studies, including Density Functional Theory (DFT) analyses. These studies offer insights into the compound's electronic structure, chemical reactivity, and potential applications in materials science and catalysis (H. Parveen et al., 2019).

Scientific Research Applications

Biological Applications

4-Chlorophenylcyanamide has been used in the field of biological applications .

Summary of the Application

It has been used in the synthesis of assorted derivatives of N-cyano-N-arylbenzenesulfonamide as electrophilic cyanation agents . These agents have shown noticeable improved performance in biological compounds and drug treatment .

Methods of Application

The method involves ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature . The process can be further improved using Ag/feldspar nanocomposite, accessible via an eco-friendly and inexpensive method using Hedera helix leaf extract .

Results or Outcomes

Chemical Synthesis

4-Chlorophenylcyanamide is also used in the field of chemical synthesis .

Summary of the Application

It has been used in the N-sulfonylation of arylcyanamides with aryl sulfonyl chloride . This process is part of the synthesis of assorted derivatives of N-cyano-N-arylbenzenesulfonamide, which serve as electrophilic cyanation agents .

Methods of Application

The method involves the use of ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature . The addition of Ag/feldspar nanocomposite to the reaction mixture caused rapid enhancement of the N-tosylation of 4-chlorophenylcyanamide .

Results or Outcomes

The process resulted in the successful synthesis of N-cyano-N-arylbenzenesulfonamide derivatives .

Safety And Hazards

Safety data sheets recommend ensuring adequate ventilation when handling 4-Chlorophenylcyanamide and using personal protective equipment such as tightly fitting safety goggles7.


Future Directions

Recent advances in cyanamide chemistry suggest that the use and application of substituted cyanamides in synthetic chemistry have increased significantly8. This could potentially lead to new applications and developments for 4-Chlorophenylcyanamide in the future.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and databases.


properties

IUPAC Name

(4-chlorophenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFFFNUVYUGXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158839
Record name Cyanamide, (4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylcyanamide

CAS RN

13463-94-0
Record name Cyanamide, (4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanamide, (4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
SS Momeni, M Nasrollahzadeh, A Rustaiyan - Journal of colloid and …, 2017 - Elsevier
… Initially, we employed 4-chlorophenylcyanamide (1.0 … of 4-chlorophenylcyanamide in the absence of catalyst was more slowly and a complete conversion of 4-chlorophenylcyanamide …
Number of citations: 37 www.sciencedirect.com
R Ricoux, JL Boucher, D Mandon… - European journal of …, 2003 - Wiley Online Library
… Nitrite and nitrate production along with selective formation of 4-chlorophenylcyanamide was observed from incubations of N-(4-chlorophenyl)-N′-hydroxyguanidine in the presence of …
Number of citations: 17 febs.onlinelibrary.wiley.com
M Nasrollahzadeh, M Sajjadi, RS Varma - Ultrasonics Sonochemistry, 2019 - Elsevier
… , we initially studied the reaction of 4-chlorophenylcyanamide with benzyl bromide under … the reaction with 1.0 mmol, each of 4-chlorophenylcyanamide, benzyl bromide and K 2 CO …
Number of citations: 12 www.sciencedirect.com
EW Ainscough, EN Baker, ML Brader… - Journal of the …, 1991 - pubs.rsc.org
… Each copper atom is in a distorted tetrahedral co-ordination environment, being bound to a cyano nitrogen from the monodentate 4-chlorophenylcyanamide (as in I), two phosphorus …
Number of citations: 33 pubs.rsc.org
M Nasrollahzadeh, F Ghorbannezhad… - Clean Technologies and …, 2020 - Springer
… in the standard reaction of 4-chlorophenylcyanamide, p-toluenesulfonyl chloride (… 4-chlorophenylcyanamide. As shown in Table 1, we found N-sulfonylation of 4-chlorophenylcyanamide …
Number of citations: 5 link.springer.com
M Nasrollahzadeh, N Motahharifar, Z Nezafat… - Journal of Molecular …, 2021 - Elsevier
… As displayed in Table 1, the most significant result is obtained in the reaction of 1 mmol of 4-chlorophenylcyanamide with 1.5 mmol of NaN 3 in the presence of 0.05 g of [email protected]…
Number of citations: 13 www.sciencedirect.com
S Ruile, O Kohle, H Pettersson, M Grätzel - New Journal of Chemistry, 1998 - pubs.rsc.org
… These e†ects were scrutinized in spectrophotometric titrations of the di-4-chlorophenylcyanamide complex 4 in water. In Fig. 4, absorption spectra at various pH values are displayed. …
Number of citations: 16 pubs.rsc.org
N KASTRATI - researchgate.net
The principal objective of this work was to synthesize imidazole urea derivatives with potential CNS activity. The synthesis of these compounds was intended to be accomplished by …
Number of citations: 0 www.researchgate.net
D Habibi, S Heydari, A Faraji, H Keypour… - Polyhedron, 2018 - Elsevier
… recyclability of the Fe 3 O 4 @SiO 2 @[email protected]@Pd catalyst was investigated with the model reaction (synthesis of 2g from the reaction of 1.0 mmol of 4-chlorophenylcyanamide…
Number of citations: 18 www.sciencedirect.com
A Escuer, FA Mautner, N Sanz, R Vicente - Polyhedron, 2004 - Elsevier
… Neutral 3-fluoro-, 3-chloro and 4-chlorophenylcyanamide (XpcydH) were prepared in all cases by desulphurization of the corresponding X-phenylthiourea with lead acetate, following …
Number of citations: 21 www.sciencedirect.com

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